molecular formula C20H38N4O4 B3856533 N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide

N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Cat. No.: B3856533
M. Wt: 398.5 g/mol
InChI Key: YABCJWQXHUADGD-UHFFFAOYSA-N
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Description

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1-hydroxy-2,2,6,6-tetramethylpiperidinyl groups attached to an oxamide backbone

Properties

IUPAC Name

N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O4/c1-17(2)9-13(10-18(3,4)23(17)27)21-15(25)16(26)22-14-11-19(5,6)24(28)20(7,8)12-14/h13-14,27-28H,9-12H2,1-8H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABCJWQXHUADGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)C(=O)NC2CC(N(C(C2)(C)C)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide typically involves the reaction of 1-hydroxy-2,2,6,6-tetramethylpiperidine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach allows for better control over reaction conditions, improved yield, and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide involves its ability to interact with free radicals and reactive oxygen species. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, the compound can form stable complexes with metal ions, which can inhibit metal-catalyzed oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide is unique due to its dual functionality, combining the properties of both hydroxyl and oxamide groups. This dual functionality enhances its ability to stabilize polymers and scavenge free radicals, making it more effective than similar compounds in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Reactant of Route 2
N,N'-bis(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxamide

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